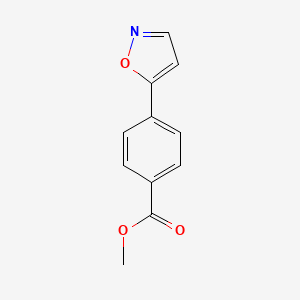
Methyl 4-(isoxazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(isoxazol-5-yl)benzoate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mecanismo De Acción
Target of Action
Methyl 4-(isoxazol-5-yl)benzoate is a derivative of isoxazole, a five-membered heterocyclic compound . Isoxazoles are known to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic properties . .
Mode of Action
For instance, the presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Biochemical Pathways
Isoxazoles are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Isoxazoles are known to have various biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(isoxazol-5-yl)benzoate typically involves the formation of the isoxazole ring followed by esterification. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs eco-friendly and cost-effective methods. These methods aim to minimize waste and reduce the use of toxic reagents. Microwave-assisted synthesis and catalyst-free methods are examples of such approaches .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(isoxazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the ester group.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 4-(isoxazol-5-yl)benzoate has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 4-(isoxazol-5-yl)benzoate include other isoxazole derivatives such as:
- Methyl 3-(isoxazol-5-yl)benzoate
- Methyl 5-(isoxazol-4-yl)benzoate
- Methyl 4-(isoxazol-3-yl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
methyl 4-(1,2-oxazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-12-15-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCTXCZVDFSQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196059-61-6 |
Source


|
| Record name | methyl 4-(1,2-oxazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)
![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)
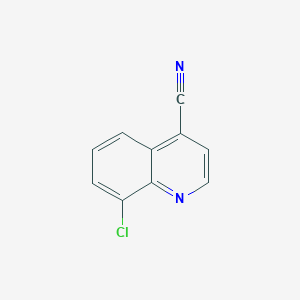
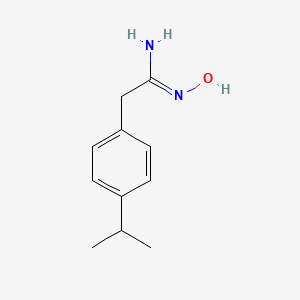
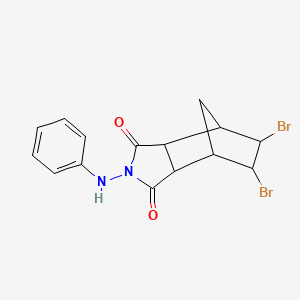
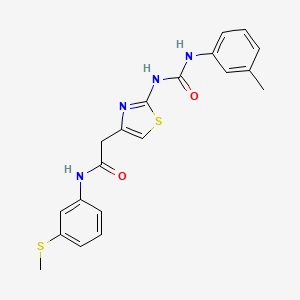

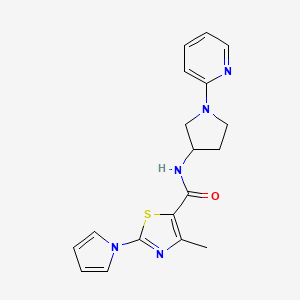
![1-[5-(ethoxymethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2838925.png)
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)
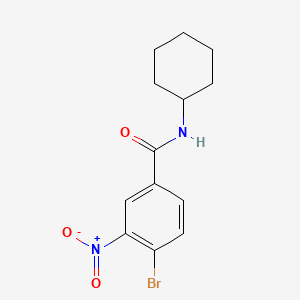
![1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)
